molecular formula C13H12N2O4 B2843075 methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1005566-45-9

methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No. B2843075
M. Wt: 260.249
InChI Key: YDGFDBLPIJCMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyrazole derivative that is synthesized through a series of chemical reactions.

Mechanism Of Action

The mechanism of action of Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in disease progression. It has also been shown to have anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate. One area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another area of research is the investigation of its mechanism of action, which may lead to the development of new drugs with improved efficacy and safety. Additionally, future research may focus on the development of new synthesis methods for this compound, as well as the investigation of its potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-formylphenol with hydrazine hydrate to form 2-(1H-pyrazol-3-yl)phenol. This intermediate compound is then reacted with methyl chloroformate and triethylamine to form Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate has a wide range of scientific research applications. It has been used in the development of new drugs, as well as in the investigation of biochemical and physiological processes. It has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

methyl 1-[(2-formylphenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-13(17)11-6-7-15(14-11)9-19-12-5-3-2-4-10(12)8-16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGFDBLPIJCMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate

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